molecular formula C17H19N5O2 B2719901 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-methylbenzamide CAS No. 899995-20-1

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-methylbenzamide

Cat. No.: B2719901
CAS No.: 899995-20-1
M. Wt: 325.372
InChI Key: BWMIRYIGZAUDIF-UHFFFAOYSA-N
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Description

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-methylbenzamide is a synthetic pyrazolo-pyrimidine derivative characterized by a tert-butyl group at the N1 position, a 4-oxo moiety, and a 3-methylbenzamide substituent at the C5 position.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-6-5-7-12(8-11)15(23)20-21-10-18-14-13(16(21)24)9-19-22(14)17(2,3)4/h5-10H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMIRYIGZAUDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological properties depending on their substitution patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Effects on Bioactivity and Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Derivatives with electron-donating groups (e.g., methoxy in BG15348 and 5b) often exhibit enhanced solubility and moderate bioactivity, as seen in antiproliferative assays .
    • Electron-withdrawing groups (e.g., nitro in 5c) may improve binding affinity to hydrophobic enzyme pockets but reduce solubility .
  • Amide vs. Hydrazide Linkages :

    • The target compound’s benzamide group (vs. acetohydrazide in derivatives) likely increases metabolic stability due to reduced susceptibility to hydrolysis .

Biological Activity

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and a 3-methylbenzamide moiety . This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

Molecular Characteristics

Property Value
Molecular FormulaC15_{15}H18_{18}N4_{4}O
Molecular Weight286.33 g/mol
CAS Number899751-67-8

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in critical cellular processes.

Key Mechanisms

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents their interaction with substrates, thereby inhibiting cell proliferation.
  • Signal Transduction Modulation : It interferes with various signaling pathways, which may contribute to its anti-inflammatory and anti-cancer properties.

Anticancer Properties

Preliminary studies indicate that this compound has potential anticancer activity. It has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

Research suggests that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Experimental Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines (e.g., A549 lung cancer cells) at micromolar concentrations.
  • Anti-inflammatory Activity : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain indicators compared to control groups.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity.

Synthetic Pathway Overview

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : The initial step involves creating the pyrazolo[3,4-d]pyrimidine structure through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl group and the 3-methylbenzamide moiety.

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